N-(3-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
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Scientific Research Applications
Cardiac Electrophysiological Activity
1-{4-[(diethylamino)sulfonyl]phenyl}-N-(3-fluoro-4-methylphenyl)-1H-imidazole-4-carboxamide has been studied for its potential in cardiac electrophysiology. Research by Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of various N-substituted imidazolylbenzamides or benzene-sulfonamides. Their findings revealed that these compounds, including the one , exhibit potency in in vitro Purkinje fiber assays, indicating potential as class III electrophysiological agents (Morgan et al., 1990).
Chemosensor Applications
This compound has also been investigated for its utility in chemosensor applications. Meng et al. (2018) developed a fluorescence chemosensor using a related compound, which demonstrated an "on-off-on" response to Cu2+ and H2PO4− ions. This research highlights the potential use of similar compounds in selective detection and measurement of specific ions (Meng et al., 2018).
Antiproliferative Activities
The compound has been examined for its antiproliferative activities. Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives, including compounds similar to 1-{4-[(diethylamino)sulfonyl]phenyl}-N-(3-fluoro-4-methylphenyl)-1H-imidazole-4-carboxamide, and tested them for their antiproliferative effects against cancer cell lines. This study suggests its potential application in cancer research and treatment (Mert et al., 2014).
Synthesis and Properties in Polymer Science
The compound and its derivatives have been utilized in polymer science. For instance, Hsiao and Huang (1997) explored the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids. Their work contributes to the understanding of the synthesis and properties of polymers incorporating sulfone and imidazole groups, which is significant for developing new materials (Hsiao & Huang, 1997).
Synthesis in Medicinal Chemistry
In the field of medicinal chemistry, this compound has been synthesized and evaluated for various biological activities. Wise et al. (1987) reported on the synthesis of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of novel potential antipsychotic agents, which includes compounds structurally related to 1-{4-[(diethylamino)sulfonyl]phenyl}-N-(3-fluoro-4-methylphenyl)-1H-imidazole-4-carboxamide. This demonstrates its relevance in the development of new pharmaceuticals (Wise et al., 1987).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-15(23)9-6-10-16(13)24-19(27)12-29-22-25-17-11-18(14-7-4-3-5-8-14)30-20(17)21(28)26(22)2/h3-11H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMUKUQCKDPQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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